A Technical Guide to the Spectroscopic Characterization of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate
A Technical Guide to the Spectroscopic Characterization of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate
This guide provides an in-depth analysis of the spectroscopic data for Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate, a molecule of interest in organic synthesis, potentially as an intermediate for agrochemicals and other fine chemicals.[1] The structural complexity of this compound, featuring multiple functional groups including an ester, a ketone, an ether, and two distinct aromatic rings, necessitates a multi-faceted spectroscopic approach for unambiguous characterization.[2] This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the structural elucidation of this target molecule.
Molecular Structure and Key Features
Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate (Molecular Formula: C₁₇H₁₆O₄, Molecular Weight: 284.31 g/mol ) possesses a unique arrangement of functional groups that give rise to a characteristic spectroscopic fingerprint.[3] Understanding the expected signals from each component is crucial for accurate data interpretation.
Key Structural Components:
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Methyl Ester: The -C(=O)OCH₃ group will show a characteristic carbonyl stretch in the IR spectrum and a singlet corresponding to the methyl protons in the ¹H NMR spectrum.
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α-Keto Group: The ketone carbonyl adjacent to the ester will also have a distinct IR stretching frequency.
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Ether Linkage: The -CH₂-O- linkage will be evident from the chemical shift of the methylene protons in the ¹H NMR spectrum and C-O stretching in the IR spectrum.
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Substituted Phenyl Ring: The disubstituted phenyl ring attached to the oxoacetate moiety will exhibit a complex splitting pattern in the aromatic region of the ¹H NMR spectrum.
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o-Tolyloxy Group: This group consists of a methyl-substituted phenyl ring attached to the ether oxygen. The aromatic protons and the methyl protons will have characteristic chemical shifts in the ¹H NMR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted chemical shifts, multiplicities, and integrations for the protons in the molecule. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-a (Ar-H) | 7.20 - 7.80 | Multiplet | 4H | Protons on the disubstituted phenyl ring, experiencing deshielding from the carbonyl groups. |
| H-b (Ar-H) | 6.80 - 7.20 | Multiplet | 4H | Protons on the o-tolyl group. |
| H-c (-CH₂-) | ~5.20 | Singlet | 2H | Methylene protons adjacent to the ether oxygen and the phenyl ring. |
| H-d (-OCH₃) | ~3.90 | Singlet | 3H | Methyl protons of the ester group. |
| H-e (-CH₃) | ~2.20 | Singlet | 3H | Methyl protons on the o-tolyl group. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule. The availability of experimental ¹³C NMR data for this compound has been noted in the SpectraBase database.[3]
| Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O (Ketone) | 185 - 195 | Highly deshielded ketone carbonyl carbon. |
| C=O (Ester) | 165 - 175 | Deshielded ester carbonyl carbon. |
| Aromatic Carbons | 110 - 160 | Multiple signals corresponding to the 12 aromatic carbons. |
| -OCH₃ | 50 - 60 | Carbon of the ester methyl group. |
| -CH₂- | 65 - 75 | Methylene carbon of the ether linkage. |
| -CH₃ | 15 - 25 | Carbon of the tolyl methyl group. |
Experimental Protocol for NMR Data Acquisition
A self-validating system for NMR data acquisition ensures reproducibility and accuracy.
Caption: Workflow for NMR data acquisition and processing.
Causality in Experimental Choices:
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Solvent Selection (CDCl₃): Deuterated chloroform (CDCl₃) is a common choice as it dissolves a wide range of organic compounds and its deuterium signal is used for locking the magnetic field frequency.
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Spectrometer Frequency (400 MHz): A higher field strength provides better signal dispersion and resolution, which is crucial for resolving the complex aromatic regions of this molecule.
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Shimming: This process optimizes the homogeneity of the magnetic field across the sample, leading to sharper spectral lines and more accurate data.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vapor phase IR spectrum for this compound is available in the SpectraBase database.[3]
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Justification |
| ~3050 | Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on the phenyl rings. |
| ~2950 | Medium | C-H stretch (aliphatic) | From the methyl and methylene groups. |
| ~1730 | Strong | C=O stretch (ester) | The ester carbonyl typically absorbs at a higher frequency. |
| ~1690 | Strong | C=O stretch (ketone) | The α-keto group carbonyl. |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) | Skeletal vibrations of the phenyl rings. |
| ~1250 | Strong | C-O stretch (ether & ester) | Asymmetric C-O-C stretching. |
| ~1100 | Strong | C-O stretch (ether & ester) | Symmetric C-O-C stretching. |
Experimental Protocol for IR Data Acquisition (ATR)
Caption: Workflow for ATR-FTIR data acquisition.
Trustworthiness of the Protocol:
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Background Collection: A background spectrum of the clean ATR crystal is taken to subtract any atmospheric (CO₂, H₂O) or instrumental interferences from the sample spectrum, ensuring that the final spectrum is solely that of the compound.
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Attenuated Total Reflectance (ATR): This technique is highly reproducible for solid samples and requires minimal sample preparation, reducing the chance of contamination or sample loss.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and deduce structural features. GC-MS data for this compound is available in the SpectraBase database.[3]
Predicted Mass Spectral Data
| m/z | Relative Intensity | Assignment | Justification |
| 284 | Moderate | [M]⁺ | Molecular ion peak, confirming the molecular weight. |
| 225 | High | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |
| 107 | High | [C₇H₇O]⁺ | Fragment corresponding to the o-tolyloxy moiety. |
| 91 | Very High | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-type structures. |
Experimental Protocol for GC-MS Data Acquisition
Caption: Workflow for GC-MS data acquisition and analysis.
Authoritative Grounding:
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Electron Ionization (EI) at 70 eV: This is a standard and highly reproducible ionization method that provides detailed fragmentation patterns, which are often comparable to established mass spectral libraries.
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Gas Chromatography (GC) Inlet: GC serves as an excellent separation technique for volatile and thermally stable compounds like the target molecule, ensuring that a pure sample enters the mass spectrometer.
Conclusion
The comprehensive spectroscopic analysis of Methyl 2-oxo-2-(2-((o-tolyloxy)methyl)phenyl)acetate through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, based on established chemical principles and comparison with analogous structures, aligns with the expected features of the molecule. The detailed experimental protocols provided herein are designed to yield high-quality, reproducible data for researchers and scientists in the field of drug development and chemical synthesis. The existence of experimental data in databases like SpectraBase further solidifies the characterization of this compound.[3]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11832950, Methyl (2-((2-methylphenoxy)methyl)phenyl)(oxo)acetate. Retrieved January 15, 2026 from [Link].
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Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032617). Available from: [Link]
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Chemsrc. METHYL 2-OXO-2-(2-((O-TOLYLOXY)METHYL)PHENYL)ACETATE. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3768392, Methyl (2-methylphenyl)(oxo)acetate. Retrieved January 15, 2026 from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5483874, Kresoxim-methyl. Retrieved January 15, 2026 from [Link].
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MassBank. methyl phenylacetate. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Advanced Photoinitiator for Enhanced UV Curing. Available from: [Link]
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Kaur, M., Butcher, R. J., Jasinski, J. P., Yathirajan, H. S., & Siddaraju, B. P. (2013). Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 69(5), o671. Available from: [Link]
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